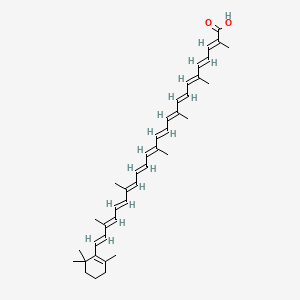
Torularhodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Torularhodin is a natural product found in Torula, Neurospora sitophila, and Rhodotorula mucilaginosa with data available.
Applications De Recherche Scientifique
Antioxidative and Liver Protective Effects
- Oxidative Activity and Liver Injury : Torularhodin extracted from Sporidiobolus pararoseus demonstrated significant antioxidative effects and prevented oxidative damage in vitro. It also reduced D-galactose-induced liver injury in mice by promoting the Nrf2/HO-1 pathways (Liu et al., 2019).
Anti-cancerous Properties
- Anti-cancer Potential : Research shows that torularhodin has anti-cancer properties. Tests on rats and mice indicated its effectiveness against cancer, necessitating further studies on its activity in the human body (Kot et al., 2018).
Neuroprotective Effects
- Cognitive Impairment and Alzheimer's Disease : Torularhodin exhibited protective effects against D-galactose/AlCl3-stimulated cognitive impairments, indicating potential as a preventive strategy in neurodegenerative diseases like Alzheimer's (Zhang et al., 2020).
Gut Microbiota Interaction
- Impact on Gut Microbiota : A study explored the effect of torularhodin on the gut microbiota, suggesting that it could transform beneficial bacteria into dominant bacteria under long-term dietary patterns, influencing metabolic pathways (Liu et al., 2022).
Cardiovascular Disease Prevention
- Hypercholesterolemia and Cardiovascular Disease : Torularhodin-loaded bilosomes showed promising results in reducing lipid accumulation and improving amino acid metabolism in hypercholesterolemic mice, supporting its potential in food applications for cardiovascular disease prevention (Liu et al., 2023).
Hepatic Dyslipidemia and Inflammation
- Hepatic Dyslipidemia and Inflammation : Torularhodin showed a protective effect against high-fat diet-induced hepatic dyslipidemia and inflammation, indicating its therapeutic potential to improve health (Li et al., 2022).
Propriétés
Numéro CAS |
514-92-1 |
|---|---|
Formule moléculaire |
C40H52O2 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenoic acid |
InChI |
InChI=1S/C40H52O2/c1-31(19-12-21-33(3)22-13-23-34(4)25-15-26-37(7)39(41)42)17-10-11-18-32(2)20-14-24-35(5)28-29-38-36(6)27-16-30-40(38,8)9/h10-15,17-26,28-29H,16,27,30H2,1-9H3,(H,41,42)/b11-10+,19-12+,20-14+,22-13+,25-15+,29-28+,31-17+,32-18+,33-21+,34-23+,35-24+,37-26+ |
Clé InChI |
NESPPCWGYRQEJQ-VATUXEBJSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Autres numéros CAS |
514-92-1 |
Synonymes |
(3'E)-3',4'-Didehydro-beta,psi-caroten-16'-oic acid torularhodin torularhodine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





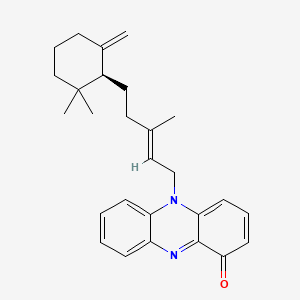
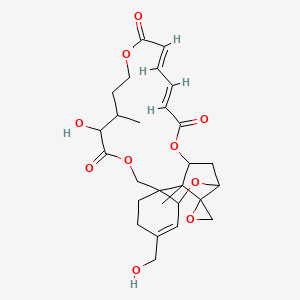
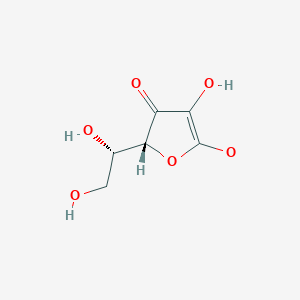


![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)

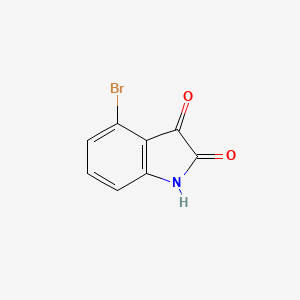
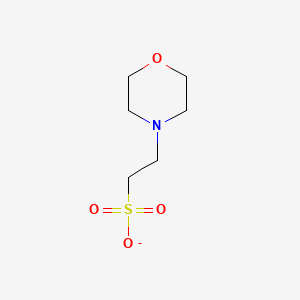
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
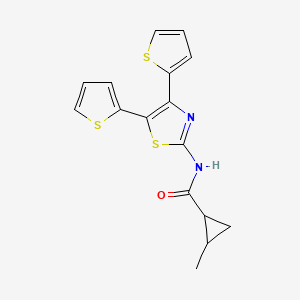
![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)